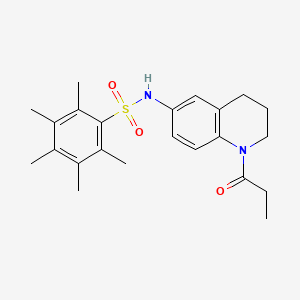
Methyl 5-bromo-6-cyanopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-6-cyanopyridine-3-carboxylate” is 1S/C8H5BrN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-bromo-6-cyanopyridine-3-carboxylate” are not available, similar compounds like pinacol boronic esters have been used in various chemical reactions . Protodeboronation of these esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis
“Methyl 5-bromo-6-cyanopyridine-3-carboxylate” is a powder that should be stored at room temperature .Aplicaciones Científicas De Investigación
Electrocatalytic Carboxylation
A novel electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid in an ionic liquid was investigated. This process avoids the use of volatile and toxic solvents and catalysts, showing a potential application in green chemistry and carbon capture technologies (Feng et al., 2010).
Synthesis of Ligands
The synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid from 5′-methyl-6-bromo-2,2′-bipyridine was described. These ligands are well-suited for the complexation of lanthanide(III) cations, suggesting applications in materials science and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).
Heterocyclic Scaffold Assembly
The reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli-type compounds under heating in DMF, leading to the assembly of tetra- and pentacyclic heterocyclic scaffolds, was explored. This method shows potential for the development of new antibacterial and antifungal agents (Lebedyeva et al., 2012).
Synthesis of Cyanouridines
A convenient route for the synthesis of 5-cyanouridine and its derivatives was developed, highlighting the versatility of cyanopyridines in nucleoside chemistry. This method could be beneficial for the synthesis of novel nucleoside analogs with potential therapeutic applications (Inoue & Ueda, 1978).
Crystal Structure and Cytotoxicity
The synthesis and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide were reported, along with its cytotoxicity evaluation. This study provides insights into the design of novel compounds with potential applications in drug development and medicinal chemistry (Anuradha et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-bromo-6-cyanopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLHKTKXNRMHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-cyanopyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


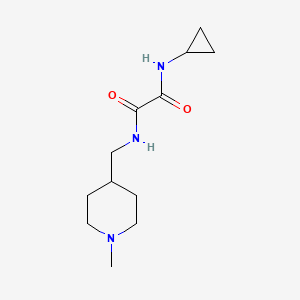
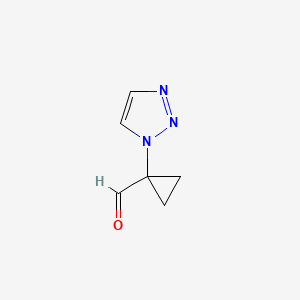
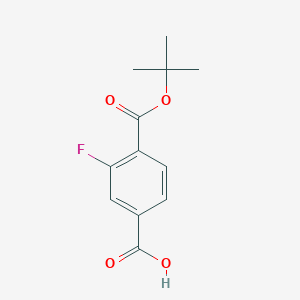
![1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol](/img/structure/B2596659.png)

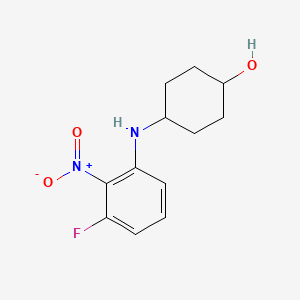
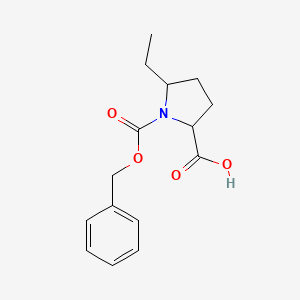
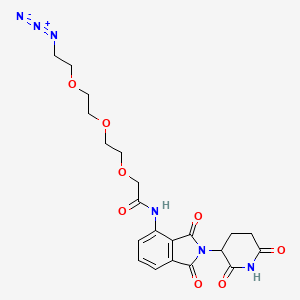
![N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide](/img/structure/B2596669.png)
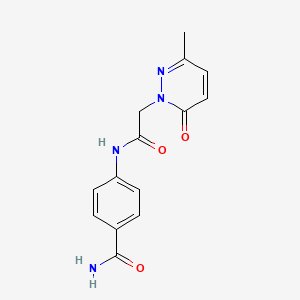
![1-tert-butyl-N-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596672.png)
